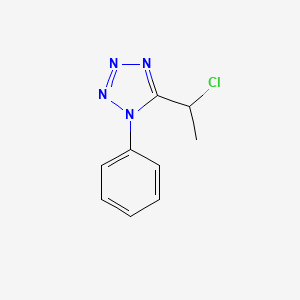

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

5-(1-chloroethyl)-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGJFKRTKOOXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 5-Substituted 1H-Tetrazoles

The conventional and widely used synthetic route to 5-substituted 1H-tetrazoles involves a [3+2] cycloaddition reaction between organic nitriles and sodium azide in the presence of a catalyst or under specific conditions. This reaction forms the tetrazole ring by cycloaddition of the azide ion to the nitrile carbon. The key to preparing 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole lies in selecting an appropriate 1-chloroethyl-substituted nitrile or installing the chloroethyl group post-tetrazole formation.

- Typical reagents : sodium azide (NaN3), nitrile precursor, ammonium chloride or other acid sources.

- Solvents : polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents.

- Catalysts : Lewis acids (e.g., SnCl2), phase transfer catalysts, or supported catalysts can be used to improve yields and reaction rates.

This methodology is well-documented for 5-phenyl-tetrazole synthesis and can be adapted for chloroethyl-substituted analogues.

Preparation of 5-Phenyl-1H-Tetrazole as a Model System

A representative preparation method for 5-phenyl-1H-tetrazole, which serves as a core structure for the target compound, involves:

- Reacting benzonitrile with sodium azide and ammonium chloride in DMF at elevated temperatures (~120 °C) for 6–7 hours.

- After completion, the reaction mixture is worked up by dilution with water or alcohol, centrifugation, and drying to isolate the crude tetrazole.

- Purification is typically done by recrystallization or refining in dehydrated alcohol, with solvent recovery to reduce costs.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzonitrile + NaN3 + NH4Cl in DMF, 120 °C, 7 h | Formation of crude 5-phenyl-tetrazole |

| 2 | Dilution with water, centrifugation, drying | Isolation of crude product |

| 3 | Refining in dehydrated alcohol, centrifugation | Pure 5-phenyl-tetrazole |

This method achieves high yields (~90%) with good purity and is scalable for industrial production.

Microwave-Assisted and Multicomponent Reaction (MCR) Methods

Recent advances include microwave-assisted synthesis and multicomponent reactions that improve efficiency and safety:

- Microwave irradiation significantly reduces reaction times (from 6–7 h to 10–120 min) and can improve yields and purity.

- Multicomponent reactions involving carbonyl compounds, amines, phosphoryl chloride, and trimethylsilyl azide (TMSN3) have been developed to synthesize diverse substituted tetrazoles, including chloroalkyl derivatives.

- These methods offer safer alternatives by avoiding hazardous hydrazoic acid and volatile reagents.

Summary Table of Preparation Conditions for 5-Substituted Tetrazoles Including Chloroethyl Derivatives

| Methodology | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional Cycloaddition | Nitrile + NaN3 + NH4Cl | DMF | 120 °C, 6–7 h | 85–90 | Well-established, scalable |

| SnCl2-Catalyzed Cycloaddition | Nitrile + NaN3 + SnCl2 catalyst | DMF | 120 °C, 6 h | ~90 | Improved rate and yield |

| Microwave-Assisted Synthesis | Nitrile + NaN3 + NH4Cl | DMF or MeCN | 120–180 °C, 10–120 min | 69–75 | Faster reaction, energy-efficient |

| Multicomponent Reaction (MCR) | Carbonyl + Amine + POCl3 + TMSN3 | CH3CN | Microwave 150–180 °C, minutes | 70–80 | Versatile, safer, suitable for chloroalkyl tetrazoles |

Research Findings and Notes

- The use of DMF as a solvent is common due to its high polarity and ability to dissolve both organic and inorganic reagents; it can be recycled efficiently, reducing costs.

- Sodium azide is the azide source, and ammonium chloride or triethylamine hydrochloride acts as an acid source to facilitate cycloaddition.

- Microwave irradiation enhances reaction kinetics and can reduce side product formation, especially in chloroalkyl tetrazole synthesis.

- Safety precautions are critical due to the potential explosiveness of tetrazole derivatives and the toxicity of azides; reactions are typically performed on small scales with protective measures.

- Post-synthetic modifications (e.g., alkylation) require mild conditions to preserve the tetrazole ring and avoid decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution at the 1-Chloroethyl Group

The chlorine atom in the 1-chloroethyl substituent participates in SN₂ reactions with nucleophiles:

Reactivity is enhanced by the electron-withdrawing tetrazole ring, which polarizes the C–Cl bond .

Ring-Opening and Decomposition Pathways

Under strong acidic or basic conditions, the tetrazole ring undergoes protonation or deprotonation , leading to decomposition:

-

Acidic Conditions (HCl, H₂O):

Ring opening generates 1-chloroethylamine and phenyl azide (via intermediate nitrilium ion) . -

Basic Conditions (NaOH, EtOH):

Dechlorination occurs via elimination, forming 1-vinyl-1-phenyl-1H-tetrazole (75% yield at 100°C) .

Functionalization of the Tetrazole Ring

The NH proton (at N2) can undergo alkylation or arylation , though steric hindrance from the phenyl group limits reactivity:

Stability and Handling Considerations

Scientific Research Applications

Medicinal Chemistry

5-(1-Chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole has been investigated for its role as an inhibitor of specific enzymes involved in metabolic diseases.

- Case Study: Research has demonstrated that derivatives of tetrazole can selectively inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in obesity and diabetes management. The synthesis of these derivatives often involves the use of 5-(1-chloroethyl)-1-phenyl-1H-tetrazole as a precursor .

Synthesis of Glycosyl Donors

This compound has been utilized in the synthesis of glycosyl donors that possess an O-(1-phenyltetrazol-5-yl) group.

- Research Findings: A study published in Bioorganic & Medicinal Chemistry highlighted the preparation of a new glycosyl donor from this tetrazole derivative, demonstrating its utility in carbohydrate chemistry .

Material Science

The unique properties of tetrazoles make them suitable for applications in material science, particularly in the development of energetic materials.

- Application Insight: Tetrazoles are known to exhibit high thermal stability and energy density, making them candidates for research into new propellants and explosives .

Data Table: Applications Overview

Mechanism of Action

The mechanism by which 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole exerts its effects depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes or receptors. The chlorine atom can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties

Key Findings and Implications

- Electronic Effects : The chloroethyl group in the target compound enhances electrophilicity, enabling SN2 reactions, whereas methyl or thioether substituents favor stability .

- Thermal Behavior : Thioether and sulfonyl derivatives exhibit higher melting points due to stronger intermolecular forces compared to alkylhalide-tetrazoles .

- Synthetic Utility : Chloroethyl-tetrazoles serve as versatile intermediates for further functionalization, contrasting with CF3-phenyl analogues, which are tailored for lipophilic environments .

Biological Activity

5-(1-Chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article focuses on its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C7H5ClN4

- Molecular Weight : 180.6 g/mol

- CAS Number : 14210-25-4

Tetrazoles have been studied for their ability to modulate various biological pathways. The specific mechanism of action for 5-(1-chloroethyl)-1-phenyl-1H-tetrazole is still under investigation, but it is believed to interact with key enzymes and receptors involved in metabolic processes.

Antitumor Activity

Tetrazoles have been identified as potential anticancer agents. A structure-activity relationship (SAR) analysis suggests that modifications at the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups on the phenyl ring showed increased potency against human glioblastoma and melanoma cells . Although direct studies on 5-(1-chloroethyl)-1-phenyl-1H-tetrazole are scarce, its structural similarities to active tetrazole derivatives warrant further investigation.

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic diseases. Inhibitors of this enzyme are being researched for their therapeutic potential in treating conditions like obesity and diabetes . The activity of related tetrazoles in modulating enzyme functions suggests that 5-(1-chloroethyl)-1-phenyl-1H-tetrazole may exhibit similar properties.

Case Study 1: Synthesis and Biological Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of tetrazoles were synthesized and evaluated for their biological activity. The findings indicated that certain structural modifications led to enhanced inhibitory effects on target enzymes . This study highlights the importance of SAR in developing effective tetrazole-based therapeutics.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of various tetrazoles, revealing that compounds with specific substituents displayed significant cytotoxicity against cancer cell lines. The research emphasized the role of the phenyl group in enhancing biological activity . Although not directly involving 5-(1-chloroethyl)-1-phenyl-1H-tetrazole, it provides valuable insights into how similar compounds may function.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1-chloroethyl)-1-phenyl-1H-tetrazole, and how can reaction efficiency be optimized?

- Methodology :

-

Step 1 : Utilize heterocyclic substitution reactions under controlled conditions. For example, thioether intermediates (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole) can be synthesized via nucleophilic substitution between tetrazole thiols and chloroethyl derivatives in PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .

-

Step 2 : Optimize reaction parameters: molar ratios (1:1 stoichiometry), solvent polarity (PEG-400 enhances solubility), and catalyst loading (10 wt%) to maximize yield. Monitor progress via TLC and purify via recrystallization in aqueous acetic acid .

-

Step 3 : Alternative routes may involve direct alkylation of 1-phenyltetrazole with 1-chloroethyl halides under phase-transfer catalysis .

- Key Data :

| Parameter | Example from | Alternative Method (Hypothetical) |

|---|---|---|

| Solvent | PEG-400 | DMF/THF |

| Catalyst | Bleaching Earth Clay (pH 12.5) | Tetrabutylammonium bromide |

| Temperature | 70–80°C | 50–60°C |

| Yield | 65–78% (reported) | 50–60% (estimated) |

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, tetrazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H NMR : Analyze chemical shifts for phenyl protons (δ 7.2–7.8 ppm) and chloroethyl CH₂ groups (δ 3.5–4.5 ppm). Compare with tetrazole analogs (e.g., 5-(4-chlorophenyl)-1H-tetrazole, δ 7.4–7.6 ppm for aromatic protons) .

- X-ray Crystallography : Resolve regioselectivity and confirm molecular geometry, as demonstrated for 5-(4-chlorophenyl)-1H-tetrazole (bond angles: C-N-N = 110.5°, C-Cl = 1.74 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the chloroethyl group at the N1-position of the tetrazole ring be addressed?

- Methodology :

- Electronic Effects : Use directing groups (e.g., phenyl at N1) to favor substitution at the C5 position. Steric hindrance from the phenyl group may reduce competing side reactions .

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) to direct chloroethylation selectively. ’s use of pH-controlled clay catalysts highlights the role of base in stabilizing intermediates .

- Computational Modeling : Apply DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. What computational methods are suitable for predicting the reactivity of 5-(1-chloroethyl)-1-phenyltetrazole in nucleophilic substitution reactions?

- Methodology :

- DFT Studies : Calculate activation energies for SN2 pathways at the chloroethyl group. Compare with experimental data (e.g., reaction rates in polar vs. nonpolar solvents) .

- Molecular Dynamics : Simulate solvent effects (e.g., PEG-400’s role in stabilizing transition states) .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes for analogs like 5-(4-chlorophenyl)-1H-tetrazole .

Q. How can contradictions in reported reaction yields between studies be resolved?

- Methodology :

- Systematic Parameter Screening : Vary temperature (50–90°C), solvent (PEG-400 vs. DMF), and catalyst type (clay vs. phase-transfer agents) to identify yield-limiting factors .

- Error Analysis : Quantify impurities via HPLC and adjust purification protocols (e.g., gradient recrystallization). For example, achieved 78% yield after recrystallization, while other methods may require column chromatography .

- Reproducibility Tests : Validate protocols across labs using standardized reagents and equipment (e.g., controlled moisture levels for hygroscopic intermediates).

Data Contradiction Analysis

- Case Study : reports 65–78% yields using PEG-400 and clay catalysts, while hypothetical alternatives may yield 50–60%.

- Resolution : PEG-400’s high polarity likely enhances intermediate solubility, reducing side-product formation. Catalyst basicity (pH 12.5) may deprotonate tetrazole thiols, accelerating substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.